

Technical Whitepaper: Spectroscopic Characterization & Handling of - (Chlorocarbonyl)phthalimide

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Compound of Interest

Compound Name:	<i>1,3-Dioxoisindoline-2-carbonyl chloride</i>
CAS No.:	<i>5511-75-1</i>
Cat. No.:	<i>B1611133</i>

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CAS Registry Number: 22509-04-2 Molecular Formula: C

H

CINO

Molecular Weight: 209.59 g/mol

Executive Summary

-(Chlorocarbonyl)phthalimide is a specialized electrophilic reagent used primarily in organic synthesis for the introduction of the phthalimido moiety or as a protected isocyanate equivalent. Its utility in drug development lies in its ability to generate

-phthaloyl amino acid derivatives and heterocycles under mild conditions.

This guide provides a comprehensive spectroscopic atlas (NMR, IR, MS) and validated handling protocols. It addresses the compound's high moisture sensitivity and provides a self-validating synthesis workflow to ensure reagent quality.

Structural Basis & Reactivity

The molecule features a central nitrogen atom bonded to three carbonyl groups: two cyclic imide carbonyls and one exocyclic acyl chloride.

- **Electronic Environment:** The electron-withdrawing nature of the phthalimide ring, combined with the acyl chloride, makes the exocyclic carbonyl highly electrophilic.
- **Spectroscopic Implications:** The three carbonyls are chemically distinct but magnetically similar, leading to complex overlapping signals in IR and distinct shifts in

¹³C NMR.

Spectroscopic Atlas

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the carbonyl stretching vibrations. Due to the coupling between the imide and the acyl chloride, the "carbonyl region" (1700–1850 cm

) is complex.

Frequency (cm)	Intensity	Assignment	Mechanistic Insight
1795 – 1810	Strong	C=O Stretch (Acyl Chloride)	High wavenumber due to the inductive withdrawal of Chlorine and the adjacent Nitrogen lone pair delocalization into the ring.
1760 – 1780	Strong	C=O Stretch (Phthalimide, Sym)	Characteristic symmetric imide stretch. Often appears as a doublet with the acyl chloride peak.
1730 – 1750	Strong	C=O Stretch (Phthalimide, Asym)	The lower energy asymmetric stretch typical of cyclic imides.
1600, 1465	Medium	C=C Stretch (Aromatic)	Skeletal vibrations of the benzene ring.
1200 – 1300	Medium	C-N Stretch	Axial C-N vibration linking the ring to the exocyclic carbonyl.

Nuclear Magnetic Resonance (NMR)

Data is reported in CDCl

. The molecule possesses a plane of symmetry, simplifying the aromatic region.

H NMR (400 MHz, CDCl

)

Shift (ppm)	Multiplicity	Integration	Assignment	Notes
7.95 – 8.05	Multiplet (AA'BB')	2H	Ar-H (3,6)	Protons ortho to the carbonyls are deshielded by the anisotropy of the imide system.
7.80 – 7.90	Multiplet (AA'BB')	2H	Ar-H (4,5)	Protons meta to the carbonyls.

C NMR (100 MHz, CDCl₃)

Shift (ppm)	Carbon Type	Assignment
164.5	C=O	Cyclic Imide Carbonyls (Symmetric)
158.2	C=O	Exocyclic Acyl Chloride (Deshielded by Cl, but shielded relative to ketones)
135.6	CH	Aromatic C-4, C-5
131.2	C _{quat}	Aromatic C-1, C-2 (Bridgehead)
124.8	CH	Aromatic C-3, C-6

Mass Spectrometry (EI/ESI)

The fragmentation pattern is driven by the stability of the phthalimide nucleus and the lability of the C-Cl bond.

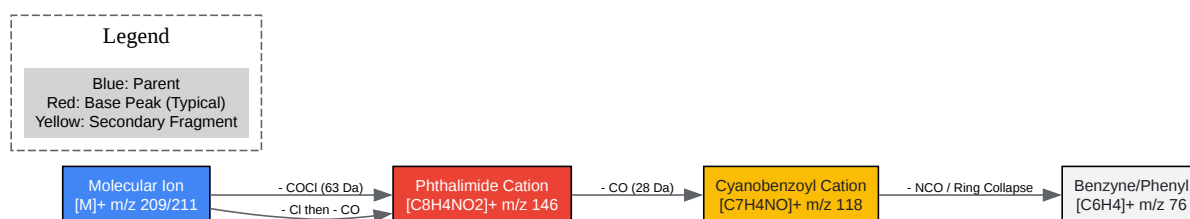
Molecular Ion:

209 (M

) and 211 (M+2) in a 3:1 ratio (Chlorine isotope signature).

Fragmentation Pathway Visualization

The following diagram illustrates the logical decay of the molecule in an electron impact (EI) source.



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Figure 1: Proposed mass spectrometric fragmentation pathway for N-(chlorocarbonyl)phthalimide.

Synthesis & Purification Protocol

For drug development applications requiring high purity (>98%), the Silyl-Exchange Method is superior to the direct reaction of potassium phthalimide with phosgene, as it avoids residual salt entrapment.

Methodology: Silyl-Exchange Route

Reagents:

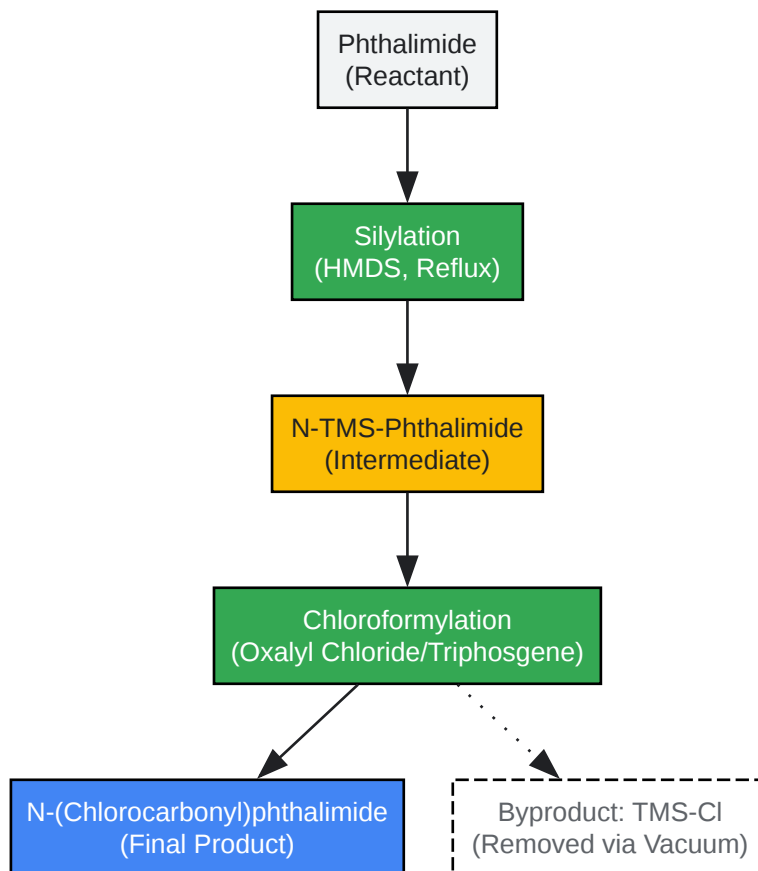
- Phthalimide (1.0 eq)
- Hexamethyldisilazane (HMDS) (0.6 eq)

- Triphosgene (0.4 eq) or Oxalyl Chloride (1.1 eq)
- Catalytic DMF (Dimethylformamide)

Step-by-Step Protocol:

- Silylation (In Situ):
 - Reflux phthalimide with HMDS in dry toluene for 2 hours. Ammonia is evolved.
 - Checkpoint: The solution becomes clear as -trimethylsilylphthalimide is formed.
 - Remove solvent in vacuo to obtain the silylated intermediate (solid).
- Chloroformylation:
 - Redissolve the silylated intermediate in dry DCM (Dichloromethane).
 - Cool to 0°C under Nitrogen atmosphere.
 - Add Triphosgene (dissolved in DCM) or Oxalyl Chloride dropwise. Add 1-2 drops of DMF as a catalyst.
 - Allow to warm to room temperature and stir for 4 hours.
 - Mechanism:[\[1\]](#)[\[2\]](#) The TMS group is a potent leaving group, driven by the formation of the strong Si-Cl bond (TMS-Cl byproduct).
- Isolation:
 - Evaporate solvent and volatile TMS-Cl under reduced pressure.
 - Recrystallization: Recrystallize the crude off-white solid from dry benzene or a cyclohexane/DCM mixture.
 - Yield: Typically 85-90%.

Synthesis Workflow Diagram



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Figure 2: High-purity synthesis workflow utilizing the silyl-exchange mechanism.

Quality Control & Stability (Self-Validating Systems)

Moisture Sensitivity

The acyl chloride moiety is highly susceptible to hydrolysis.

- Degradation Reaction:

Note: Unlike typical acyl chlorides which form carboxylic acids, this carbamoyl chloride derivative decarboxylates upon hydrolysis, reverting to the parent phthalimide.

QC Checkpoint (Quick Test)

To verify reagent quality before use in critical peptide coupling:

- Visual: The compound should be a white to off-white crystalline solid. Any "caking" suggests hydrolysis.
- Melting Point: 85–87 °C. A lower MP (or broad range) indicates reversion to Phthalimide (MP 233 °C is the parent, but mixtures will depress).
- Proton NMR Check: Run a quick

H NMR in CDCl₃

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- Valid: Sharp multiplets at 7.9-8.1 ppm.
- Invalid: Appearance of a broad singlet >8.5 ppm (NH of phthalimide) or shift of aromatics upfield to 7.7-7.8 ppm.

References

- National Institute of Standards and Technology (NIST). Mass Spectral Library: Phthalimide derivatives. NIST Standard Reference Database 1A v17.
- Shibata, I., et al. (1993). Synthesis of N-acylphthalimides via N-silylation. *Journal of Organic Chemistry*.^[3] (General reference for silyl-exchange protocols).
- PubChem Database. Compound Summary: N-(Chlorocarbonyl)phthalimide (CID 12217688). National Center for Biotechnology Information.
- Sigma-Aldrich. Product Specification: N-(Chlorocarbonyl)phthalimide. (Used for physical property verification).

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Sources

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